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molecular formula C10H20IN B8326608 1-(3-Iodo-2,2-dimethyl-propyl)-piperidine

1-(3-Iodo-2,2-dimethyl-propyl)-piperidine

Cat. No. B8326608
M. Wt: 281.18 g/mol
InChI Key: LQYBFVLRBDFQPL-UHFFFAOYSA-N
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Patent
US07632829B2

Procedure details

In analogy to the procedure described for example 6D, methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester and sodium iodide stirred at 95° C. for 3 h gave the title compound as brown oil. MS: 282.1 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH2:9][N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:3]OS(C)(=O)=O.[I-:17].[Na+]>>[I:17][CH2:3][C:2]([CH3:16])([CH3:1])[CH2:9][N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COS(=O)(=O)C)(CN1CCCCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at 95° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ICC(CN1CCCCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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